6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate
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Overview
Description
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of an imidazole ring, a pyranone ring, and a benzoate ester group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate typically involves multi-step organic reactions. A possible synthetic route may include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Pyranone Ring Formation: The pyranone ring can be synthesized through aldol condensation or other cyclization methods.
Esterification: The final step involves the esterification of the pyranone derivative with 4-butoxybenzoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or imidazole moieties.
Reduction: Reduction reactions can target the carbonyl group in the pyranone ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with unique electronic or optical properties.
Biology and Medicine
Pharmacology: Investigation of its potential as a drug candidate due to its complex structure and possible biological activity.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The imidazole ring, for example, is known to interact with metal ions and proteins, potentially affecting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate: Lacks the butoxy group, potentially altering its solubility and biological activity.
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate: Contains a methoxy group instead of a butoxy group, which may affect its reactivity and interactions.
Uniqueness
The presence of the butoxy group in 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-3-4-11-26-16-7-5-15(6-8-16)20(25)28-19-13-27-17(12-18(19)24)14-29-21-22-9-10-23(21)2/h5-10,12-13H,3-4,11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNWWLSQKDQWAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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